![molecular formula C13H22O3Si B12616424 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol CAS No. 917387-26-9](/img/structure/B12616424.png)
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol is an organosilicon compound characterized by the presence of a silyl ether group and two hydroxyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-{[Dimethyl(phenyl)silyl]oxy}pentan-1,5-diol beinhaltet typischerweise die Reaktion von 3-Chlorpropyl(dimethyl)phenylsilan mit Pentan-1,5-diol in Gegenwart einer Base wie Natriumhydrid. Die Reaktion verläuft über eine nucleophile Substitution, bei der die Hydroxylgruppen von Pentan-1,5-diol das Chloratom an der Silanverbindung verdrängen und so das gewünschte Produkt bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Destillation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
3-{[Dimethyl(phenyl)silyl]oxy}pentan-1,5-diol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Silan-Derivate zu bilden.
Substitution: Die Silylethergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Basen (z. B. Natriumhydroxid) werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Silan-Derivate.
Substitution: Verschiedene substituierte Silylether.
Wissenschaftliche Forschungsanwendungen
3-{[Dimethyl(phenyl)silyl]oxy}pentan-1,5-diol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und als Schutzgruppe für Alkohole verwendet.
Medizin: Für seine potenzielle Verwendung in Arzneimitteln untersucht, insbesondere in der Synthese neuer Therapeutika.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien verwendet, darunter Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 3-{[Dimethyl(phenyl)silyl]oxy}pentan-1,5-diol beinhaltet seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen über seine Hydroxyl- und Silylethergruppen zu interagieren. Diese Wechselwirkungen können zur Bildung von Wasserstoffbrückenbindungen, Koordinationskomplexen und anderen molekularen Anordnungen führen. Die spezifischen Pfade und Zielstrukturen hängen vom Kontext seiner Anwendung ab, z. B. in der Katalyse oder der Arzneimittelentwicklung.
Wirkmechanismus
The mechanism of action of 3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol involves its ability to interact with various molecular targets through its hydroxyl and silyl ether groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other molecular assemblies. The specific pathways and targets depend on the context of its application, such as in catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Eine weitere Silyletherverbindung mit ähnlichen strukturellen Merkmalen.
1,5-Pentandiol: Ein Diol mit ähnlicher Platzierung der Hydroxylgruppen, aber ohne die Silylethergruppe.
Einzigartigkeit
3-{[Dimethyl(phenyl)silyl]oxy}pentan-1,5-diol ist aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Silylethergruppen einzigartig, was eine unterschiedliche chemische Reaktivität und das Potenzial für vielfältige Anwendungen bietet. Die Phenylgruppe, die an das Siliziumatom gebunden ist, trägt ebenfalls zu seiner Einzigartigkeit bei, indem sie zusätzliche Stellen für die Funktionalisierung und Wechselwirkung mit anderen Molekülen bietet.
Eigenschaften
CAS-Nummer |
917387-26-9 |
|---|---|
Molekularformel |
C13H22O3Si |
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]oxypentane-1,5-diol |
InChI |
InChI=1S/C13H22O3Si/c1-17(2,13-6-4-3-5-7-13)16-12(8-10-14)9-11-15/h3-7,12,14-15H,8-11H2,1-2H3 |
InChI-Schlüssel |
SZDBIXYQRASKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)OC(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)
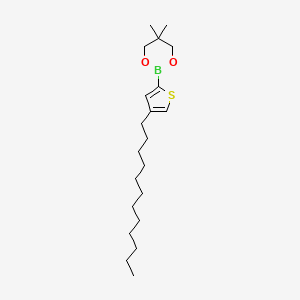
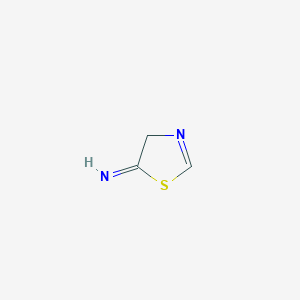

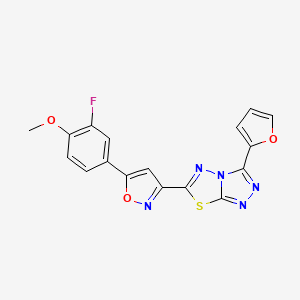
![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)
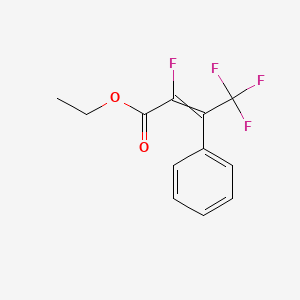
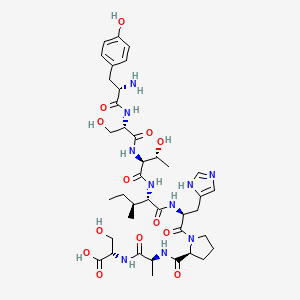
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)
